(-)-Securinine

描述

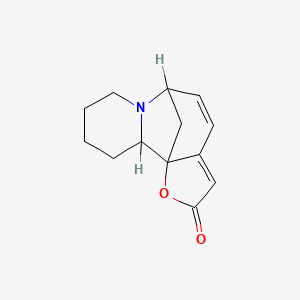

Viroallosecurinine (C₁₃H₁₅NO₂) is a dextrorotatory indolizidine alkaloid belonging to the Securinega family. It is one of four naturally occurring stereoisomers of securinine, characterized by a tetracyclic framework comprising a piperidine ring, a 6-azabicyclo[3.2.1]octane core, and an α,β-unsaturated γ-lactone . Its unique 7-β, 9-β configuration distinguishes it from the levorotatory isomers (securinine and allosecurinine) and confers distinct physicochemical and biological properties .

Structure

3D Structure

属性

IUPAC Name |

(1S,2R,8S)-14-oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c15-12-7-9-4-5-10-8-13(9,16-12)11-3-1-2-6-14(10)11/h4-5,7,10-11H,1-3,6,8H2/t10-,11-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWZMSZQQJRKFBP-WZRBSPASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(C1)C34CC2C=CC3=CC(=O)O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN2[C@H](C1)[C@]34C[C@H]2C=CC3=CC(=O)O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7104-26-9 (nitrate), 113200-97-8 (hydrochloride salt/solvate) | |

| Record name | Securinine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005610402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7045944 | |

| Record name | Securinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5610-40-2 | |

| Record name | (-)-Securinine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5610-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Securinine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005610402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Securinine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758972 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Securinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SECURININE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G4VS580P5E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

作用机制

Target of Action

Allosecurinin, also known as Viroallosecurinine, is a natural compound produced by the fungus Allosclerotium rostratum. Its primary target is the ATP-binding cassette transporter in HL-60 cells, which is necessary for the production of new DNA. This transporter plays a crucial role in cellular processes, including cell proliferation and differentiation.

Mode of Action

Allosecurinin interacts with its target by inhibiting the ATP-binding cassette transporter. This inhibition disrupts the production of new DNA, thereby affecting the growth and proliferation of cells. The exact molecular interactions between Allosecurinin and the ATP-binding cassette transporter are still under investigation.

Biochemical Pathways

The inhibition of the ATP-binding cassette transporter by Allosecurinin affects the DNA synthesis pathway. This disruption can lead to changes in cell growth and proliferation, potentially leading to cell death. The downstream effects of this disruption are still being studied.

Pharmacokinetics

Molecular docking studies have shown that allosecurinin has a binding energy value of -76 Kcal/mol against CotH2, suggesting that it may have good binding affinity and potentially good bioavailability

Result of Action

Allosecurinin demonstrates antiviral activity against HIV and herpes simplex virus type 1 (HSV-1) in vitro. It also exhibits potent cytotoxicity against k562 leukemia cells. These effects are likely a result of its action on the ATP-binding cassette transporter and the subsequent disruption of DNA synthesis.

生化分析

Biochemical Properties

Viroallosecurinine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, Viroallosecurinine exhibits acetylcholinesterase inhibiting activity, which is crucial for its neuroprotective effects . It also interacts with gamma-aminobutyric acid (GABA) receptors, acting as a selective antagonist . These interactions highlight the compound’s potential in treating neurological diseases such as amyotrophic lateral sclerosis and multiple sclerosis .

Cellular Effects

Viroallosecurinine has profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, Viroallosecurinine has been shown to inhibit the activation of the inflammatory mediator NF-κB and its activator ERK, thereby reducing inflammation . Additionally, it induces apoptosis in cancer cells by activating caspases 3 and 7 . These effects underscore its potential as an anti-inflammatory and antitumor agent.

Molecular Mechanism

The molecular mechanism of Viroallosecurinine involves several key interactions at the molecular level. It binds to GABA receptors, inhibiting their activity and thereby exerting neuroprotective effects . Viroallosecurinine also modulates the PI3K/AKT/mTOR signaling pathways, leading to decreased cell proliferation and increased apoptosis in cancer cells . Furthermore, it inhibits the expression of inducible nitric oxide synthase (iNOS) and the production of nitric oxide (NO), both of which are activated by NF-κB .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Viroallosecurinine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Viroallosecurinine remains stable under specific storage conditions, but its stability in solution is less well-documented . Long-term exposure to Viroallosecurinine in vitro has been associated with sustained cytotoxic effects on various cancer cell lines .

Dosage Effects in Animal Models

The effects of Viroallosecurinine vary with different dosages in animal models. At lower doses, it exhibits neuroprotective and anti-inflammatory effects without significant toxicity . At higher doses, Viroallosecurinine can induce toxic effects, including severe spasticity similar to that caused by strychnine . These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

Viroallosecurinine is involved in several metabolic pathways. It interacts with enzymes such as acetylcholinesterase and iNOS, influencing metabolic flux and metabolite levels . The compound’s ability to modulate the PI3K/AKT/mTOR signaling pathways also suggests its involvement in cellular metabolism and energy production . These interactions are crucial for understanding its therapeutic potential and metabolic impact.

Transport and Distribution

The transport and distribution of Viroallosecurinine within cells and tissues are mediated by various transporters and binding proteins. The compound’s cytotoxic effects are primarily observed in cancer cells, where it accumulates and induces apoptosis . Its distribution within tissues is influenced by its chemical properties, including solubility and stability . Understanding these factors is essential for optimizing its therapeutic efficacy.

Subcellular Localization

Viroallosecurinine’s subcellular localization plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with GABA receptors and other biomolecules . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments. These factors are critical for its therapeutic effects and potential side effects.

生物活性

Viroallosecurinine is a naturally occurring alkaloid derived from various plant species, particularly those belonging to the Euphorbiaceae family. This compound has garnered attention for its diverse biological activities, including antibacterial, antifungal, and potential anticancer properties. This article delves into the biological activity of viroallosecurinine, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

Viroallosecurinine is a stereoisomer of allosecurinine, characterized by its specific chemical structure that contributes to its biological effectiveness. The molecular formula is , and it possesses a complex ring system typical of many alkaloids.

Antimicrobial Activity

Recent studies have demonstrated that viroallosecurinine exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains and fungi.

Table 1: Antimicrobial Activity of Viroallosecurinine

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Gram-positive bacteria | ≤ 1 µg/mL |

| Gram-negative bacteria | ≤ 1 µg/mL |

| Yeasts | ≤ 1 µg/mL |

| Filamentous fungi | ≤ 1 µg/mL |

This data indicates its potential as a lead compound for developing new antimicrobial agents against resistant strains of bacteria and fungi .

Anticancer Activity

Viroallosecurinine has also been investigated for its anticancer properties. Research indicates that it can induce apoptosis in various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HL-60 (leukemia) cells.

The mechanisms underlying the anticancer effects of viroallosecurinine include:

- Induction of Apoptosis : Viroallosecurinine activates caspase pathways, leading to programmed cell death. In studies, it was observed that treatment with viroallosecurinine resulted in increased caspase-9 and caspase-3/7 activity in HeLa cells .

- Cell Cycle Arrest : The compound induces cell cycle arrest at the S phase, preventing cancer cells from proliferating. This was evidenced by a significant reduction in cell viability at IC50 values comparable to those of other known anticancer agents .

Table 2: Cytotoxicity of Viroallosecurinine on Cancer Cell Lines

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| HeLa | 52.88 ± 4.62 | Apoptosis induction |

| MCF-7 | Not specified | Apoptosis induction |

| HL-60 | Not specified | Apoptosis induction |

Case Studies

A notable study examined the effects of viroallosecurinine on human cervical cancer cells (HeLa). The results demonstrated that concentrations as low as 5 µg/mL significantly increased apoptotic markers after 24 hours of treatment. Furthermore, real-time PCR analysis indicated upregulation of TNFRSF genes associated with apoptosis .

科学研究应用

Synthesis and Chemical Properties

Viroallosecurinine can be synthesized from natural sources such as Flueggea suffruticosa and Breynia coronata, as well as through synthetic routes involving key transformations like the vinylogous Mannich reaction. The synthesis of viroallosecurinine has been reported to yield significant amounts, making it accessible for further research and application in drug development .

Biological Activities

Viroallosecurinine exhibits a range of biological activities that make it a promising candidate for therapeutic applications:

- Antibacterial Properties : Studies indicate that viroallosecurinine possesses antibacterial effects, which are critical for drug discovery aimed at combating antibiotic-resistant bacteria .

- Neuroprotective Effects : Similar to its parent compound securinine, viroallosecurinine has shown potential in protecting neuronal cells. It may inhibit inflammatory pathways involved in neurodegenerative diseases such as Parkinson's and Alzheimer's disease by reducing the activation of inflammatory mediators like NF-κB .

- Antitumor Activity : Viroallosecurinine has been investigated for its ability to induce apoptosis in various cancer cell lines. It modulates critical signaling pathways such as PI3K/AKT/mTOR and has been shown to increase the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors like Bcl-2 .

Therapeutic Implications

The diverse biological activities of viroallosecurinine suggest several therapeutic applications:

Neurodegenerative Diseases

Research indicates that viroallosecurinine could be utilized in treating conditions like Alzheimer's and Parkinson's disease by mitigating neuroinflammation and promoting neuronal survival .

Cancer Treatment

The compound's ability to induce apoptosis in cancer cells positions it as a potential candidate for developing new anticancer therapies. Its derivatives have been tested against multiple cancer types, showing significant cytotoxicity at nanomolar concentrations .

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of viroallosecurinine and its derivatives:

相似化合物的比较

Securinega Alkaloid Isomers

The four securinine isomers differ in stereochemistry at positions 7 and 9:

The β-configuration at C7 and C9 in viroallosecurinine alters its molecular rigidity and interaction with biological targets compared to its α-configured counterparts .

Cytotoxicity and Anticancer Effects

- Viroallosecurinine : Demonstrates cytotoxicity against acute myeloid leukemia (AML) and glioblastoma cells (IC₅₀ values in low micromolar range) . Its mechanism involves DNA damage signaling activation .

- Securinine : More extensively studied, showing neuroprotective effects via GABA receptor modulation and anticancer activity through apoptosis induction .

- Virosecurinine : Shares cytotoxic profiles with viroallosecurinine but differs in potency due to stereochemical variations .

- Allosecurinine: Limited data, but preliminary studies suggest weaker anticancer activity compared to securinine .

Pharmacological Potential

- Viroallosecurinine : Identified as a lead compound for anticancer drug development due to its selective toxicity toward cancer cells .

- Securinine : In clinical trials for neurodegenerative diseases (e.g., Alzheimer’s) and AML .

Natural Occurrence and Phytochemical Context

Viroallosecurinine co-occurs with other Securinega alkaloids in plant tissues:

准备方法

Synthetic Pathway and Key Transformations

The seven-step sequence begins with the protection of menisdaurilide’s lactone moiety, followed by a vinylogous Mannich reaction to establish the critical C-2 and C-3 stereocenters. This step proceeds with remarkable diastereoselectivity (>20:1 dr), attributed to the transition state’s chair-like conformation, which minimizes steric clashes between the enolate and imine components. Subsequent N-methylation and oxidative lactamization yield the core azabicyclo[3.3.1]nonane system. Final deprotection and recrystallization afford viroallosecurinine in 40% overall yield.

Advantages and Limitations

This method’s strength lies in its reliance on readily available starting materials and high stereochemical fidelity. However, the need for multiple protection-deprotection steps and moderate yields in late-stage oxidations present opportunities for refinement.

Rhodium-Catalyzed Domino Sequence Approach

In 2021, the Wood group introduced an alternative strategy featuring a rhodium(II)-carbenoid-initiated domino reaction, which streamlines the construction of viroallosecurinine’s bridged ring system.

Reaction Mechanism and Stereochemical Control

The synthesis commences with a rhodium-catalyzed O–H insertion into a propargyl alcohol derivative, generating a metal-carbenoid intermediate. This species undergoes a tandem Claisen rearrangement and 1,2-allyl migration to form the bicyclic skeleton with >95% enantiomeric excess (ee). The sequence’s efficiency stems from rhodium’s ability to orchestrate multiple bond-forming events in a single flask, reducing purification demands.

Endgame Modifications

Following the domino sequence, a three-step protocol involving imine formation, diastereoselective reduction, and amine protection delivers the penultimate intermediate. Final oxidation with Jones reagent completes the synthesis in 28% overall yield, demonstrating improved scalability compared to earlier methods.

Comparative Analysis of Synthetic Routes

The table below contrasts the critical parameters of the two dominant synthetic strategies:

常见问题

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。